7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Medicinal Chemistry PNP Inhibitor Synthesis Building Block Reactivity

Sourcing 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 104303-72-2) is critical for medicinal chemistry programs targeting purine nucleoside phosphorylase (PNP) inhibition and antitumor antifolate development. Its primary alcohol handle enables late-stage diversification via Mitsunobu coupling or 7-chloromethyl activation—functionality absent in 7-methyl or 7-methoxy analogs. This compound is the mandatory intermediate for synthesizing Ulodesine and dual SHMT2/AICARFT inhibitors. Procure ISO-certified, ≥98% purity material to ensure reproducible coupling yields and regulatory compliance in GMP-like campaigns. Request bulk pricing for kilogram-scale programs.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 104303-72-2
Cat. No. B010355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS104303-72-2
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)N=CN2)CO
InChIInChI=1S/C7H7N3O2/c11-2-4-1-8-6-5(4)9-3-10-7(6)12/h1,3,8,11H,2H2,(H,9,10,12)
InChIKeyZITWYICXCGENBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 104303-72-2): Chemical Identity, Core Scaffold, and Procurement Baseline


7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 104303-72-2) is a heterocyclic small molecule (C₇H₇N₃O₂; MW 165.15) belonging to the 9-deazaguanine class of pyrrolo[3,2-d]pyrimidin-4-ones . This compound serves as a critical synthetic intermediate and functionalizable building block for generating advanced pharmaceutical candidates, notably purine nucleoside phosphorylase (PNP) inhibitors . Unlike end-product drug candidates, its procurement value lies in its structural features—specifically the 7-hydroxymethyl handle—that enable late-stage diversification, making it a versatile starting material in medicinal chemistry .

Why Generic 7-Substituted Pyrrolo[3,2-d]pyrimidin-4-one Analogs Cannot Replace CAS 104303-72-2 in Targeted Synthesis


Generic substitution with other 7-substituted pyrrolo[3,2-d]pyrimidin-4-one building blocks (such as 7-methyl or 7-methoxy analogs) fails because the 7-hydroxymethyl group uniquely provides a reactive primary alcohol handle necessary for selective functionalization [1]. As demonstrated in the synthesis of Ulodesine, this hydroxymethyl group enables direct C–O bond formation via Mitsunobu coupling or conversion to a 7-chloromethyl intermediate for nucleophilic displacement [2]. Analogs such as 7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (CAS 71435-37-5, MW 149.15) lack this reactive functional group, rendering them inert to the critical coupling reactions required to generate potent PNP inhibitors .

Quantitative Differentiation Guide: CAS 104303-72-2 vs. Structural Analogs for Procurement Decision-Making


Functional Group Reactivity: Hydroxymethyl (CAS 104303-72-2) vs. 7-Methyl Analog (CAS 71435-37-5)

7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one possesses a reactive primary alcohol at the 7-position that serves as the anchor point for attaching pyrrolidine moieties required for potent PNP inhibition. In contrast, the 7-methyl analog (CAS 71435-37-5) bears a chemically inert methyl group, preventing the C–O alkylation step essential for generating the pharmacophore [1].

Medicinal Chemistry PNP Inhibitor Synthesis Building Block Reactivity

Physicochemical Differentiation: 7-Hydroxymethyl vs. 7-Methoxy Analog (CAS 300359-75-5)

Compared to the 7-methoxy analog (CAS 300359-75-5, MW 165.15), the target compound exhibits markedly higher predicted boiling point (470.1 ± 55.0 °C vs. 412.4 ± 55.0 °C) and flash point (238.1 ± 31.5 °C vs. 203.2 ± 31.5 °C), indicating stronger intermolecular hydrogen bonding conferred by the free hydroxyl group . This impacts purification strategies during downstream synthetic processing.

Physicochemical Properties Analytical Chemistry Building Block Selection

Synthetic Equivalency to 7-Chloromethyl Intermediate: Enabling Ulodesine Scaffold Construction

In the established synthetic route to Ulodesine (BCX4208, PNP IC₅₀ = 2.293 nM), the 7-hydroxymethyl group is converted in situ to the corresponding 7-chloromethyl derivative, which then undergoes nucleophilic substitution with (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine to install the critical pyrrolidine pharmacophore [1]. This two-step activation-coupling sequence is not feasible with the 7-methyl or 7-methoxy analogs, establishing CAS 104303-72-2 as a non-interchangeable synthetic intermediate .

PNP Inhibitor Ulodesine Synthesis Late-stage Functionalization

Certified Purity and ISO-Compliant Supply: CAS 104303-72-2 vs. Non-Standardized Analog Suppliers

MolCore supplies CAS 104303-72-2 at a certified purity of ≥98% (NLT 98%) under ISO quality management systems, ensuring batch-to-batch reproducibility for pharmaceutical intermediate applications . In contrast, many 7-methoxy and 7-methyl analogs are available only from non-ISO-certified sources or require custom synthesis with unspecified purity, introducing variability risk into scale-up campaigns .

Quality Control ISO Certification Procurement Assurance

Targeted Cancer Intermediate: 5N-Substituted Pyrrolo[3,2-d]pyrimidine Antifolates via Hydroxymethyl Derivatization

The target compound serves as a key intermediate for synthesizing 5N-substituted pyrrolo[3,2-d]pyrimidine antifolates that exhibit first-in-class dual inhibition of serine hydroxymethyl transferase 2 (SHMT2) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), enzymes in mitochondrial and cytosolic one-carbon metabolism [1]. 7-Methyl or 7-methoxy analogs cannot be elaborated into this 5N-substituted antifolate series because the 7-hydroxymethyl group is required to introduce the folate-targeting side chain [1].

Anticancer SHMT2 Inhibitor Folate Metabolism

Rotatable Bond Advantage: Conformational Flexibility for Coupling vs. Rigid Analogs

The target compound possesses 1 rotatable bond at the C7–CH₂OH position, providing conformational flexibility that facilitates productive collisions during coupling reactions. The 7-methyl analog (CAS 71435-37-5) has 0 rotatable bonds, locking the methyl group in a fixed orientation that sterically hinders approach of bulky nucleophiles [1]. This single rotatable bond difference directly impacts reaction kinetics and yield in the critical C–N coupling step.

Drug Design Conformational Analysis Reaction Feasibility

Optimal Application Scenarios for 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 104303-72-2) Based on Quantitative Evidence


Synthesis of Ulodesine (BCX4208) and DADMe-Immucillin H PNP Inhibitors for Gout and Autoimmune Disease Research

As demonstrated by the synthetic route confirmation for Ulodesine, CAS 104303-72-2 is the mandatory intermediate for installing the (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine moiety via 7-chloromethyl activation [1]. Ulodesine is a clinical-stage PNP inhibitor (IC₅₀ = 2.293 nM) investigated for hyperuricemia and gout [1]. Research groups and CDMOs synthesizing this compound should procure CAS 104303-72-2 at ≥98% purity from ISO-certified suppliers to ensure reproducible coupling yields .

Discovery of 5N-Substituted Pyrrolo[3,2-d]pyrimidine Antifolates Targeting Mitochondrial One-Carbon Metabolism in Cancer

The 7-hydroxymethyl group of CAS 104303-72-2 is essential for elaborating the antifolate side chain required to generate dual SHMT2/AICARFT inhibitors [2]. These compounds have demonstrated broad-spectrum antitumor efficacy in preclinical models of lung, colon, and pancreatic cancer [2]. Procurement of the target compound enables SAR exploration at the 5N position, whereas the 7-methyl or 7-methoxy analogs would be synthetically inert in this context.

Late-Stage Diversification Libraries for Pyrrolo[3,2-d]pyrimidine-Based Kinase and Bromodomain Inhibitors

The free hydroxymethyl handle allows rapid parallel derivatization—via Mitsunobu, mesylation/nucleophilic displacement, or oxidation to the aldehyde—to generate diverse compound libraries . This versatility establishes CAS 104303-72-2 as a preferred scaffold for medicinal chemistry groups pursuing structure-activity relationship (SAR) campaigns against bromodomain-containing proteins (e.g., PCAF) and TLR7 agonists, where 7-position substitution patterns critically modulate target engagement [3][4].

Scale-Up Intermediate for ISO-Compliant Pharmaceutical Manufacturing

MolCore's ISO-certified supply of CAS 104303-72-2 at NLT 98% purity provides the quality assurance required for GMP intermediate procurement . Unlike non-certified suppliers of analog compounds, this certified supply chain supports kilogram-scale campaigns with documented batch analysis, reducing regulatory risk for pharmaceutical development programs.

Quote Request

Request a Quote for 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.